molecular formula C8H9ClO5S2 B13467598 Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate

Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B13467598
M. Wt: 284.7 g/mol
InChI Key: FPFODMUNAXMNHM-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a hydroxyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the thiophene ring formation, followed by the introduction of the chlorosulfonyl group. The hydroxyl and ester groups are then added through subsequent reactions. Specific reagents and conditions may vary, but common steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorosulfonyl Group: This step often involves the reaction of the thiophene derivative with chlorosulfonic acid or a similar reagent.

    Addition of the Hydroxyl Group: This can be done through hydroxylation reactions using oxidizing agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the reactive nature of the chlorosulfonyl group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or thiol.

    Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfonamides or thiols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
  • Chlorosulfonyl isocyanate

Uniqueness

Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate is unique due to the combination of functional groups it possesses

Properties

Molecular Formula

C8H9ClO5S2

Molecular Weight

284.7 g/mol

IUPAC Name

ethyl 5-chlorosulfonyl-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C8H9ClO5S2/c1-3-14-7(11)5-4(2)15-8(6(5)10)16(9,12)13/h10H,3H2,1-2H3

InChI Key

FPFODMUNAXMNHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)S(=O)(=O)Cl)C

Origin of Product

United States

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